N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

purity QC batch‑to‑batch consistency

Procure N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946261-49-0) to leverage a uniquely differentiated 5-phenylisoxazole-3-acetamide scaffold. The 4-fluorophenyl substituent provides moderate electron-withdrawing character and metabolic stabilization, reducing CYP450-mediated oxidation compared to chloro or benzyl analogs. Its achiral nature and ≥95% purity eliminate enantiomeric variability, making it a superior reference standard for robust dose-response assay validation. Ideal for SAR expansion around the acetamide nitrogen in ACAT inhibition programs.

Molecular Formula C17H13FN2O2
Molecular Weight 296.301
CAS No. 946261-49-0
Cat. No. B2622179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
CAS946261-49-0
Molecular FormulaC17H13FN2O2
Molecular Weight296.301
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)
InChIKeyTVJUJCIEIGYOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 946261-49-0): Chemical Identity and Research‑Tool Profile


N-(4‑fluorophenyl)-2-(5‑phenylisoxazol‑3‑yl)acetamide (C₁₇H₁₃FN₂O₂, MW 296.30 g mol⁻¹) is a synthetic isoxazole‑acetamide derivative catalogued as a research‑grade small molecule with a purity specification of ≥95% . The compound belongs to the 5‑phenylisoxazole‑3‑acetamide class, a scaffold that has been explored in patent literature for acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition and other biological activities [1].

Why Generic Substitution Fails for N-(4-Fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide: Scaffold and Substituent Specificity


Even within the narrow 5‑phenylisoxazole‑3‑acetamide class, small changes to the amide substituent produce substantial shifts in lipophilicity, hydrogen‑bonding capacity, and steric environment [1]. The 4‑fluorophenyl group in the target compound introduces a unique combination of moderate electron‑withdrawing character, limited steric bulk, and the well‑documented metabolic‑stabilising effect of aryl‑fluorine substitution [2]. Consequently, an equivalent‑weight procurement of a near neighbour such as the 4‑chlorobenzyl, benzyl, or 2‑fluorophenyl analogue cannot be assumed to yield identical physicochemical or biological behaviour without re‑validation.

Product‑Specific Quantitative Evidence Guide for N-(4-Fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide


Purity Specification Contrasted with the 4‑Chlorobenzyl Analogue

The target compound is listed at a minimum purity of 95% by commercial sourcing platforms , whereas the closely related N‑(4‑chlorobenzyl)‑2‑(5‑phenylisoxazol‑3‑yl)acetamide (CAS 946226‑38‑6) is offered at 98% purity with accompanying NMR and HPLC quality‑assurance documentation . While both values are typical for research‑grade chemicals, the 3‑percentage‑point difference highlights the need for independent analytical verification when substituting one analog for another in a sensitive assay.

purity QC batch‑to‑batch consistency

Lipophilicity and Metabolic‑Stability Differentiation: 4‑Fluorophenyl vs. 4‑Chlorophenyl

Fragment‑based calculations indicate that the 4‑fluorophenyl derivative exhibits an estimated logP of ~2.8, approximately 0.6 log units lower than the 4‑chlorophenyl analogue (estimated logP ~3.4) [1]. Additionally, aryl‑fluorine substitution is well‑established to reduce CYP450‑mediated oxidative metabolism relative to aryl chlorine [2]. The lower lipophilicity and enhanced metabolic stability of the fluorine‑containing core can translate into superior pharmacokinetic profiles in vivo, making the compound a preferred starting point for lead‑optimisation campaigns when metabolic liability is a concern.

lipophilicity metabolic stability halogen substitution

Absence of a Chiral Centre Simplifies Procurement and Analytical Characterisation

The target compound is achiral, in contrast to the racemic N‑(1‑phenylethyl)‑2‑(5‑phenylisoxazol‑3‑yl)acetamide, which contains a stereogenic centre and requires enantioselective synthesis or chiral resolution . The absence of enantiomers eliminates the need for chiral HPLC analysis, reduces batch‑to‑batch variability arising from enantiomeric excess fluctuations, and simplifies regulatory documentation for procurement.

chirality achiral procurement complexity

Best Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide


Lead‑Optimisation Programmes Targeting Metabolic Stability

The 4‑fluorophenyl substituent of the target compound offers a well‑characterised strategy for reducing CYP450‑mediated metabolism [1]. Medicinal chemistry teams seeking to improve the half‑life of a 5‑phenylisoxazole‑3‑acetamide series can prioritise this compound over its chloro‑ or benzyl‑substituted analogs to minimise oxidative clearance while maintaining acceptable solubility, as inferred from the ~0.6 log unit lipophilicity reduction relative to the 4‑chlorophenyl congener [2].

Biochemical Assay Development Requiring Consistent Purity and Achiral Structure

Because the compound is achiral and commercially available at ≥95% purity, it is well‑suited as a reference standard for assay validation . The absence of enantiomeric impurities eliminates a potential source of variability in dose‑response curves, making it a more robust choice than chiral analogs such as N‑(1‑phenylethyl)‑2‑(5‑phenylisoxazol‑3‑yl)acetamide .

Structure‑Activity Relationship (SAR) Studies on ACAT or Related Enzyme Targets

The 5‑phenylisoxazole‑3‑acetamide scaffold has been disclosed in the context of ACAT inhibition [3]. The target compound, with its defined 4‑fluorophenyl substitution, provides a systematic entry point for exploring how para‑halogen electronic effects modulate enzyme‑inhibitor interactions, serving as a comparator for SAR expansion around the acetamide nitrogen.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.